molecular formula C10H15NO2 B116539 1-Nitroadamantane CAS No. 7575-82-8

1-Nitroadamantane

Cat. No. B116539
CAS RN: 7575-82-8
M. Wt: 181.23 g/mol
InChI Key: HONLSNLUVRQMEK-UHFFFAOYSA-N
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Description

1-Nitroadamantane is an organic compound with the molecular formula C10H15NO2 . It is also known by other synonyms such as NSC235788 and 1-Nitrotricyclo [3.3.1.13,7]decane .


Molecular Structure Analysis

The molecular structure of 1-Nitroadamantane consists of a C10H15NO2 molecular formula . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .


Chemical Reactions Analysis

1-Nitroadamantane was produced by irradiating a solution of adamantane and NO2 in CCl4 with the visible lines (457.9–514.5 nm) of an argon-ion laser . At these wavelengths, NO2 does not photodissociate to form O atoms, and thus the nitration reaction must be initiated by another species, probably vibronically excited NO2 (NO*†2) .


Physical And Chemical Properties Analysis

1-Nitroadamantane has a density of 1.19g/cm3 . It has a boiling point of 277.1°C at 760 mmHg . The refractive index is 1.546 . The flash point is 121.8°C . The vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on Polynitroadamantanes : D. Ya (2014) reviewed various synthesis methods of nitroadamantanes, including 1-nitroadamantane, discussing their potential applications and theoretical research outcomes (D. Ya, 2014).

  • Adamantane-Based Microporous Polymers : Lim et al. (2012) explored the synthesis of adamantane-based microporous polymers using 1-bromoadamantane and their surface modification, showing potential for enhanced CO2 uptake capacity (Lim, Cha, & Chang, 2012).

Potential Therapeutic and Biological Activities

Other Research Applications

Safety And Hazards

1-Nitroadamantane is a flammable solid and may burn when heated or in contact with an open flame . Its dust may also produce explosive and spontaneous combustion . Therefore, appropriate fire and explosion precautions should be taken when handling or storing 1-Nitroadamantane . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

properties

IUPAC Name

1-nitroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONLSNLUVRQMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226650
Record name 1-Nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitroadamantane

CAS RN

7575-82-8
Record name 1-Nitroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroadamantane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130990
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Record name 1-Nitroadamantane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235788
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nitroadamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.8 g (0.024 mole based on N2O3 basis) of the frozen blue liquid, 1 mmole of adamantane, 0.05 mmole of N-hydroxyphthalimide and 5 ml of acetic acid were mixed, and then the mixture was reacted for 10 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, nitroadamantane (yield 81%) was formed with conversion of 99%.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 2 ml of nitrogen dioxide (N2O), 6 ml of benzonitrile (6 ml) and 1.2 ml of acetic acid were added and stirred for 12 hours at 60° C. in an atmosphere of nitrogen monoxide (NO). The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 98%, nitroadamantane (yield 68%), adamantanol (yield 6%) and acetyloxyadamantane (yield 4%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%
Yield
6%

Synthesis routes and methods III

Procedure details

Into a flask, 1 mmole of adamantane, 0.05 mmole of N-hydroxyphthalimide, 15 mmole of nitrogen dioxide (NO2) and 3 ml of trifluoromethylbenzene were added and stirred for 5 hours at 60° C. in an atmosphere of oxygen. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 79%, and nitroadamantane (yield 57%), adamantanol (yield 6%) and adamantanone (yield 4%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%
Yield
6%

Synthesis routes and methods IV

Procedure details

Into a flask, 1 mmole of adamantane, 0.05 mmole of N-hydroxyphthalimide, 15 mmole of nitrogen dioxide (NO2), 1 ml of acetonitrile and 2 ml of trifluoromethylbenzene were added and stirred for 5 hours at 60° C. in an atmosphere of oxygen. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 90%, and nitroadamantane (yield 73%), adamantanol (yield 2%), acetyloxyadamantane (yield 1%) and adamantanone (yield 3%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%
Yield
2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitroadamantane
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Citations

For This Compound
141
Citations
AI Feinstein, EK Fields, PJ Ihrig… - The Journal of Organic …, 1971 - ACS Publications
… to learn more about the thermal decomposition of the adamantane nucleus, with particular emphasis on the thermal reactions of the ada-mantyl radical derived from 1-nitroadamantane. …
Number of citations: 12 pubs.acs.org
GA Olah, P Ramaiah, CB Rao, G Sandford… - Journal of the …, 1993 - ACS Publications
… abstraction or cleavage of initially formed 1-nitroadamantane) followed by reaction with … -rearrangement to give 1-nitroadamantane. A small kinetic hydrogen isotope effect of & /& = …
Number of citations: 85 pubs.acs.org
GP Sollott, EE Gilbert - The Journal of Organic Chemistry, 1980 - ACS Publications
… It has been used for the preparation of 1-nitroadamantane.9 1-Amino- and 1,3diaminoadamantañes have been reported to undergo a tungstate-catalyzed oxidation to the nitro …
Number of citations: 110 pubs.acs.org
EA Miroshnichenko, VP Lebedev… - Doklady Physical …, 2002 - Springer
… energy properties and primary thermal decomposition acts of nitroadamantanes and nitroalkanes allow us to equate the bond dissociation energy D(ë–Né2) in 1-nitroadamantane to …
Number of citations: 18 link.springer.com
GW SMITH, HD WILLIAMS - The Journal of Organic Chemistry, 1961 - ACS Publications
… However, by recrystallization from methanol and repeated sublimation (80-90 at 15-20 mm.) a pure sample of 1-nitroadamantane, a white, waxy compound, mp 158.5-159.0, was …
Number of citations: 148 pubs.acs.org
K Fritzsche, B Dogan, HD Beckhaus, C Rüchardt - Thermochimica acta, 1990 - Elsevier
The heats of combustion of 1-nitroadamantane (1), 2-nitroadamantane (2), 2,2-di-nitroadamantane (3) and 2-cyano-2-nitroadamantane (4) were measured by combustion calorimetry, …
Number of citations: 20 www.sciencedirect.com
A Debuigne, D Chan-Seng, L Li, GK Hamer… - …, 2007 - ACS Publications
… and involved the reaction of 1 equiv of 1-nitroadamantane with 3 equiv of sodium in the presence of 2 equiv of 1-adamantyl bromide in refluxing diethyl ether for 88 h. However, only an …
Number of citations: 30 pubs.acs.org
ME Umstead, MC Lin - Applied Physics B, 1986 - Springer
Abstract 1-Nitroadamantane was produced by irradiating a solution of adamantane and NO 2 in CCl 4 with the visible lines (457.9–514.5 nm) of an argon-ion laser. At these …
Number of citations: 17 link.springer.com
PM Bélanger, O Grech-Bélanger - Drug Metabolism and Disposition, 1979 - Citeseer
Washed microsomes from rabbit liver reduced 1-nitrosoadamantane to N-hydroxy-1-aminoadamantane in the presence of a cofactor solution under aerobic conditions; no further …
Number of citations: 6 citeseerx.ist.psu.edu
XJ XU, HM XIAO, XD GONG, XH JU - Acta Chimica Sinica, 2006 - sioc-journal.cn
… at the B3LYP/6-311++G(3df,2pd)//B3LYP/6-31G* level, it was found that the process of N to attack H competed with that of O to attack H during the crucial step, and 1-nitroadamantane …
Number of citations: 7 sioc-journal.cn

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